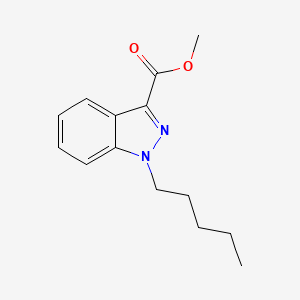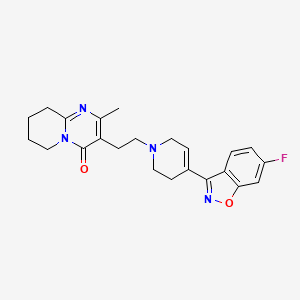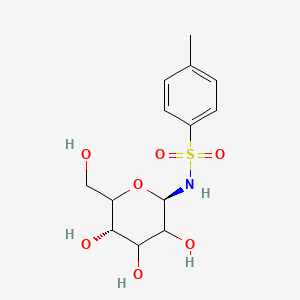
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is a compound that belongs to the class of glycosyl sulfonamides It is characterized by the presence of a glucopyranosyl group attached to a benzenesulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide typically involves the glycosylation of a suitable benzenesulfonamide precursor with a glucopyranosyl donor. One common method involves the use of glycosyl halides or glycosyl trichloroacetimidates as glycosyl donors, which react with the benzenesulfonamide under acidic or basic conditions to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids or bases.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification by chromatography and crystallization to obtain the final product in a pure form .
Analyse Des Réactions Chimiques
Types of Reactions
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfonamide group.
Substitution: The glucopyranosyl group or the benzenesulfonamide moiety can be substituted with other functional groups to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids or sulfoxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport . The glucopyranosyl group enhances the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(beta-D-glucopyranosyl)imino trimethylphosphorane
- N-(beta-D-glucopyranosyl)ureas
- N-(beta-D-glucopyranosyl)-3-aryl-1,2,4-triazole-5-carboxamides
Uniqueness
N-beta-D-glucopyranosyl-4-methyl-Benzenesulfonamide is unique due to its specific combination of a glucopyranosyl group and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, such as enhanced solubility and specific enzyme inhibition capabilities, which are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C13H19NO7S |
|---|---|
Poids moléculaire |
333.36 g/mol |
Nom IUPAC |
4-methyl-N-[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H19NO7S/c1-7-2-4-8(5-3-7)22(19,20)14-13-12(18)11(17)10(16)9(6-15)21-13/h2-5,9-18H,6H2,1H3/t9?,10-,11?,12?,13-/m1/s1 |
Clé InChI |
WNIFVWHDKCCXQA-FCGIJBHESA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)N[C@H]2C(C([C@@H](C(O2)CO)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2C(C(C(C(O2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


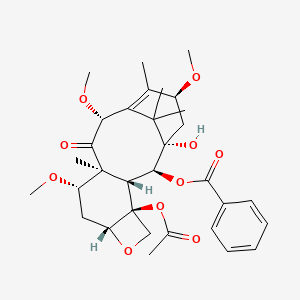
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)

![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)
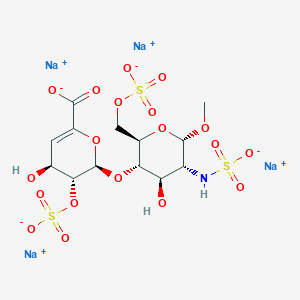
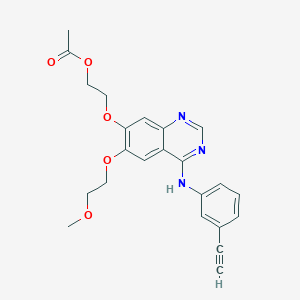

![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)


